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Compound of Interest

Compound Name: N-(Azido-PEG3)-NH-PEG3-acid

Cat. No.: B609450 Get Quote

An In-depth Technical Guide to N-(Azido-PEG3)-
NH-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties,

characterization protocols, and applications of the heterobifunctional linker, N-(Azido-PEG3)-
NH-PEG3-acid. This molecule is a valuable tool in bioconjugation, drug delivery, and the

development of complex therapeutic constructs like antibody-drug conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications
N-(Azido-PEG3)-NH-PEG3-acid is a non-cleavable, hydrophilic linker featuring three distinct

functional groups: a terminal azide (-N₃), a central secondary amine (-NH-), and a terminal

carboxylic acid (-COOH).[1][2] The two polyethylene glycol (PEG) chains of three units each

enhance its solubility in aqueous solutions.[2]
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Caption: Chemical Structure of N-(Azido-PEG3)-NH-PEG3-acid.

The following table summarizes the key physical and chemical properties of N-(Azido-PEG3)-
NH-PEG3-acid, often supplied as an HCl salt.[1][2]

Property Value Reference(s)

Molecular Formula C₁₇H₃₄N₄O₈ [1][2][3]

Molecular Weight 422.5 g/mol (as free base) [1][2][3]

CAS Number 2183440-72-2 [2][3]

Purity Typically >95% or >98% [1][2][3]

Solubility Water, DMSO, DMF [2]

Appearance White to off-white solid

Storage Conditions -20°C, protected from moisture [1][2]

Reactivity and Applications
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The unique trifunctional nature of this linker allows for a variety of sequential or orthogonal

conjugation strategies.

Azide Group (-N₃): The terminal azide group is primarily used in "click chemistry," specifically

the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[2][4][5] This

reaction is highly efficient and bioorthogonal, forming a stable triazole linkage.[6]

Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a

stable amide bond with primary or secondary amines.[2][7] Common activators include

carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of

N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

Secondary Amine Group (-NH-): The central amine is also a nucleophile and can react with

activated esters (e.g., NHS esters), isocyanates, or other electrophiles.[2] This provides an

additional point for conjugation or for the attachment of other functionalities.
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Step 1: Carboxylic Acid Activation

Step 2: Amide Bond Formation

Step 3: Click Chemistry

N-(Azido-PEG3)-NH-PEG3-acid

EDC / NHS

Activated NHS Ester Linker

Biomolecule 1 (e.g., Protein with -NH₂)

Amide Coupling

Azide-PEG-Conjugate 1

Biomolecule 2 (e.g., Drug with Alkyne)

Click Reaction (e.g., CuAAC or SPAAC)

Final Bifunctional Conjugate
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Caption: A typical two-step sequential conjugation workflow.
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Experimental Protocols
The following are detailed methodologies for the characterization of N-(Azido-PEG3)-NH-
PEG3-acid and similar PEGylated linkers.

¹H NMR is used to confirm the chemical structure and purity of the linker. The characteristic

peaks of the PEG backbone and the protons adjacent to the functional groups are key

identifiers.

Objective: To verify the structure and assess the purity of the linker.

Materials:

N-(Azido-PEG3)-NH-PEG3-acid sample (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry NMR tube.

Vortex the tube until the sample is fully dissolved.

Acquire the ¹H NMR spectrum according to the instrument's standard operating

procedures.

Process the spectrum (phasing, baseline correction, and integration).

Expected Resonances:

PEG Backbone: A prominent, complex multiplet signal typically appears around 3.5-3.7

ppm, corresponding to the -OCH₂CH₂- protons of the PEG chains.[8]
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Protons α to Azide: A triplet around 3.4 ppm.

Protons α to Carboxylic Acid: A triplet around 2.5 ppm.

Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be

concentration-dependent or exchange with residual water.[9] In DMSO-d₆, this peak is

more reliably observed.[10][11]

FTIR is used to identify the key functional groups present in the molecule by their characteristic

vibrational frequencies.

Objective: To confirm the presence of azide, carboxylic acid, and amine functional groups.

Materials:

N-(Azido-PEG3)-NH-PEG3-acid sample

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet

press.

Procedure (using ATR):

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact.

Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:

Azide (-N₃): A sharp, strong, and highly characteristic absorption band between 2100 and

2160 cm⁻¹.[12][13]

Carboxylic Acid (C=O): A strong absorption band between 1710 and 1760 cm⁻¹.[9] For

hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[9]
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Carboxylic Acid (O-H): A very broad absorption band from 2500 to 3300 cm⁻¹.[9]

C-O Stretch (PEG): A strong, broad band around 1100 cm⁻¹.

N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹, which may be

obscured by the broad O-H stretch.

HPLC is employed to determine the purity of the compound. A reverse-phase method is

typically suitable for this type of molecule.

Objective: To quantify the purity of the linker.

Materials:

N-(Azido-PEG3)-NH-PEG3-acid sample

HPLC-grade water

HPLC-grade acetonitrile (ACN)

Trifluoroacetic acid (TFA)

HPLC system with a UV detector

Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

Prepare mobile phases:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in ACN

Prepare a sample solution of the linker at approximately 1 mg/mL in Mobile Phase A.

Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of

25°C.
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Set the UV detector to monitor at 214 nm and 280 nm.

Inject 10-20 µL of the sample solution.

Run a gradient elution, for example:

0-5 min: 5% B

5-25 min: 5% to 95% B

25-30 min: 95% B

30-35 min: 95% to 5% B

35-40 min: 5% B (re-equilibration)

Analyze the resulting chromatogram. Purity is calculated by dividing the area of the main

peak by the total area of all peaks.

Sample Received

¹H NMR Analysis
(Verify Structure)

FTIR Analysis
(Confirm Functional Groups)

RP-HPLC Analysis
(Determine Purity)

Sample Passes QC

Structure OK

Sample Fails QC

Incorrect Structure Groups PresentMissing GroupsPurity >95%Purity <95%

Click to download full resolution via product page

Caption: Quality control workflow for linker characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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